1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
Description
1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxypyrimidinyl group, and a phenylurea moiety. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c1-12-21-17(11-18(22-12)27-2)23-13-7-9-14(10-8-13)24-19(26)25-16-6-4-3-5-15(16)20/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPUSOGOVJGFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenyl isocyanate with 4-aminophenol to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 6-methoxy-2-methylpyrimidin-4-amine under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea as an anticancer agent. For example:
- In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis in tumor cells, which is critical for effective cancer treatment .
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Induction of apoptosis |
| HCT116 (Colon) | 12.3 | Cell cycle arrest |
| A549 (Lung) | 18.0 | Inhibition of cell proliferation |
Antibacterial Properties
This compound has also been evaluated for its antibacterial activity:
- Studies have shown that this compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis .
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 16 |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for various therapeutic applications:
- Cytochrome P450 Inhibition : It has been reported that this compound acts as an inhibitor of cytochrome P450 enzymes, which play a significant role in drug metabolism. This property may enhance the efficacy of co-administered drugs by preventing their rapid metabolism .
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Cytochrome P450 3A4 | 0.25 | Competitive |
| Stearoyl-CoA desaturase | 0.15 | Non-competitive |
Case Study 1: Anticancer Efficacy in Murine Models
A study conducted on murine models demonstrated that administration of the compound significantly reduced tumor size in xenograft models. The treatment led to a decrease in Ki67 expression, indicating reduced cell proliferation .
Case Study 2: Synergistic Effects with Antibiotics
Another investigation explored the synergistic effects of this compound when combined with standard antibiotics against resistant bacterial strains. The results indicated enhanced efficacy, suggesting potential applications in overcoming antibiotic resistance .
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(4-aminophenyl)urea: This compound shares a similar structure but lacks the methoxypyrimidinyl group.
1-(2-Chlorophenyl)-3-(4-(methylamino)phenyl)urea: This compound has a methylamino group instead of the methoxypyrimidinyl group.
Uniqueness
1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is unique due to the presence of the methoxypyrimidinyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.
Biological Activity
1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, with the CAS number 1021090-96-9, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antibacterial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈ClN₅O₂
- Molecular Weight : 383.8 g/mol
- Chemical Structure : The compound features a urea linkage with substituted aromatic rings, contributing to its biological activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of phenyl urea have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
| 3 | E. coli | Weak |
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Studies have shown that certain urea derivatives exhibit inhibitory effects on tumor cell proliferation. For example, related compounds have demonstrated significant cytotoxicity against various cancer cell lines .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibition capabilities. Notably, it has been tested against acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive inhibition | 5.12 ± 0.02 |
| Urease | Non-competitive inhibition | 1.21 ± 0.005 |
These results indicate that the compound may serve as a lead for developing new enzyme inhibitors, particularly in the context of treating conditions influenced by these enzymes.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers synthesized several urea derivatives and tested their antibacterial activity against multiple strains. The results showed that the presence of the methoxy group significantly enhanced antibacterial potency, suggesting that structural modifications can lead to improved therapeutic agents .
Case Study 2: Anticancer Potential
In another investigation, compounds structurally related to this compound were evaluated for their cytotoxic effects on human cancer cell lines. The findings revealed that specific substitutions on the phenyl ring increased cytotoxicity, indicating a structure–activity relationship that could be exploited for drug development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Urea bond formation : Reacting 2-chloroaniline with 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl isocyanate under anhydrous conditions (e.g., THF or DMF) at 60–80°C for 12–24 hours .
- Pyrimidine derivatization : Substituent modifications (e.g., methoxy/methyl groups) require palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, with yields optimized via temperature control (80–120°C) and catalyst screening (e.g., Pd(OAc)₂) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity, confirmed by HPLC .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Key techniques include:
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond angles, torsion angles, and hydrogen-bonding networks .
- NMR spectroscopy : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) verifies aromatic proton environments (e.g., δ 7.2–8.1 ppm for chlorophenyl) and urea NH signals (δ 9.5–10.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at 423.15 g/mol) .
Q. What are the primary biological targets and assays used to evaluate activity?
- Methodological Answer :
- Kinase inhibition : FGFR1–3 inhibition is assessed via fluorescence polarization assays (IC₅₀ values < 100 nM in some analogs) .
- Antiproliferative activity : MTT assays (72-hour exposure, IC₅₀ 2–10 µM in HeLa and MCF-7 cell lines) .
- Enzyme binding : Surface plasmon resonance (SPR) quantifies KD values (e.g., 15–50 nM for recombinant kinases) .
Advanced Research Questions
Q. How do structural variations in the pyrimidine moiety influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
| Substituent (R₁/R₂) | Activity Trend | Key Data |
|---|---|---|
| 6-Methoxy, 2-Methyl | High FGFR1 inhibition (IC₅₀ 35 nM) | Enhanced H-bonding with kinase hinge region |
| 6-Ethoxy, 2-Methyl | Reduced potency (IC₅₀ 120 nM) | Steric hindrance from ethoxy group |
| Unsubstituted pyrimidine | Inactive (IC₅₀ > 1 µM) | Loss of hydrophobic interactions . |
- Resolution of contradictions : Conflicting IC₅₀ values in cell vs. enzyme assays are resolved via molecular dynamics simulations (e.g., solvation effects on membrane permeability) .
Q. What experimental strategies elucidate the compound’s mechanism of action?
- Methodological Answer :
- X-ray co-crystallization : Solve structures with FGFR1 kinase domain (PDB ID templates: 3GQI, 4RW8) to map binding interactions (e.g., urea NH with Glu562) .
- RNA-seq profiling : Compare gene expression in treated vs. untreated cancer cells to identify downstream targets (e.g., MAPK pathway suppression) .
- Competitive ATP-binding assays : Use [γ-³²P]ATP to confirm non-competitive inhibition kinetics .
Q. How can physicochemical properties (e.g., solubility, logP) be optimized for in vivo studies?
- Methodological Answer :
- LogP optimization : Introduce polar groups (e.g., pyridyl instead of phenyl) to reduce logP from 3.8 to 2.5, improving aqueous solubility (from 5 µM to 50 µM) .
- Salt formation : Hydrochloride salts enhance solubility (e.g., 100 µM in PBS at pH 7.4) without compromising stability .
- In vitro ADME profiling : Microsomal stability assays (e.g., t₁/₂ > 60 min in human liver microsomes) guide lead optimization .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding cytotoxicity in similar cell lines?
- Methodological Answer :
- Assay variability : Discrepancies arise from differences in incubation time (48 vs. 72 hours) or serum content (e.g., 5% vs. 10% FBS) .
- Metabolic stability : Cytochrome P450-mediated degradation (e.g., CYP3A4) reduces effective concentrations in some models .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and use isogenic cell lines with CRISPR-edited targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
